8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide
Description
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-11-7-2-3-8(11)5-6(4-7)9(10)12/h6-8H,2-5H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRYBKMLTHMZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide typically involves the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions. These reactions are often catalyzed by dual catalytic systems to achieve high enantioselectivity . The reaction conditions usually require specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and require further research to fully understand .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Substituent Polarity and Binding : The carbothioamide group in the target compound offers hydrogen-bonding capabilities via the thioamide (-NH₂ and C=S) groups, contrasting with the ester (-COO-) in atropine or the benzoate in 4-fluorococaine. This may enhance interactions with polar enzyme active sites or receptors .
- Receptor Specificity : Compared to BIMU1 and DAU6215, which exhibit agonist/antagonist activity at 5-HT₄ receptors, the carbothioamide derivative’s larger, more polar substituent could alter receptor selectivity or binding kinetics .
- Metabolic Stability : Thioamides are generally less prone to enzymatic hydrolysis than esters (e.g., atropine) but may oxidize to sulfoxides, affecting bioavailability .
Physicochemical Properties
Table 3: Physicochemical Comparisons
Key Observations:
- Solubility : The carbothioamide’s moderate solubility contrasts with the high solubility of amine salts (e.g., dihydrochloride derivatives) and the low solubility of esters like atropine.
- Stability : Thioamides may require protection from light and oxidizing agents compared to more stable amides or tertiary amines .
Biological Activity
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide is a compound classified within the tropane alkaloid family, notable for its unique bicyclic structure that incorporates a nitrogen atom and a sulfur-containing carbothioamide group. This structural configuration contributes to its distinct chemical and biological properties, making it a focal point of various scientific investigations.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is hypothesized to act as a monoamine reuptake inhibitor , potentially influencing the levels of serotonin, norepinephrine, and dopamine in the central nervous system. This mechanism is crucial for its potential therapeutic applications in treating mood disorders and other neurological conditions .
In Vitro Studies
In vitro studies have demonstrated that derivatives of 8-methyl-8-azabicyclo[3.2.1]octane exhibit significant activity against various biological targets:
- Monoamine Transporters : The compound has been shown to inhibit the reuptake of monoamines, which can be beneficial in treating depression and anxiety disorders .
- Neurotransmitter Modulation : Studies suggest that it modulates neurotransmitter levels by binding to serotonin and dopamine transporters, which may enhance mood and cognitive functions .
Case Studies
Several case studies highlight the therapeutic potential of 8-Methyl-8-azabicyclo[3.2.1]octane derivatives:
- Depression Treatment : A study indicated that compounds similar to 8-Methyl-8-azabicyclo[3.2.1]octane were effective in alleviating symptoms of depression in preclinical models, showcasing their potential as antidepressants .
- Anxiety Disorders : Another investigation found that these compounds could reduce anxiety-like behaviors in animal models, suggesting their utility in treating anxiety disorders.
- Pain Management : The analgesic properties of this compound class have also been explored, with findings indicating effectiveness in pain modulation through the inhibition of specific pain pathways .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane-3-carboxylate | Moderate monoamine reuptake inhibition | Lacks carbothioamide group |
| 8-Methyl-8-azabicyclo[3.2.1]octane-3-ol | Antidepressant effects | Hydroxyl group instead of carbothioamide |
| 8-Methyl-8-azabicyclo[3.2.1]octane-3-isoxazole oxime | Potential neuroprotective effects | Isoxazole ring introduces different properties |
The unique carbothioamide group in this compound differentiates it from related compounds, potentially enhancing its binding affinity and selectivity for biological targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 8-methyl-8-azabicyclo[3.2.1]octane core?
- Methodological Answer : The bicyclic scaffold can be synthesized via radical cyclization of azetidin-2-ones using n-tributyltin hydride and AIBN, achieving high diastereocontrol (>99%) . Alternatively, Stille or Suzuki cross-coupling reactions are employed for functionalization at the 3-position, though Suzuki may yield complex mixtures requiring optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF/H₂O) .
Q. How can researchers characterize the stereochemistry of 8-methyl-8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer : Stereochemical analysis relies on NOESY NMR to confirm spatial relationships between substituents. For example, the endo/exo configuration of 3-carbothioamide derivatives is resolved via coupling constants (e.g., J = 8–12 Hz for axial protons). X-ray crystallography is critical for absolute configuration determination, as seen in studies of sigma-2 receptor ligands .
Q. What in vitro assays are suitable for initial structure-activity relationship (SAR) profiling?
- Methodological Answer : Competitive radioligand binding assays (e.g., [³H]WIN35428 for dopamine transporters) quantify affinity at monoamine transporters. Uptake inhibition assays using HEK293 cells expressing DAT, SERT, or NET are standard for evaluating functional activity. Derivatives with 3-aryl substituents show DAT/SERT selectivity ratios >10:1 .
Advanced Research Questions
Q. How does stereochemistry influence binding affinity at sigma receptors?
- Methodological Answer : Enantiomers of 3-substituted derivatives exhibit divergent sigma-1/sigma-2 selectivity. For example, the (R) configuration of 3-(biaryl) derivatives enhances sigma-2 affinity (Kᵢ < 10 nM) while reducing sigma-1 binding (Kᵢ > 1 µM), as shown in radioligand displacement studies with [³H]DTG . Molecular docking (e.g., Glide SP) identifies steric clashes in sigma-1 pockets due to bicyclic rigidity .
Q. What strategies address metabolic instability of 8-azabicyclo[3.2.1]octane derivatives in vivo?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., 3-carbothioamide) reduces oxidative metabolism by CYP450 enzymes. Deuterium labeling at the 8-methyl position prolongs half-life in rodent plasma (t₁/₂ = 2.1 vs. 0.8 hours for non-deuterated analogs) . Prodrug approaches, such as esterification of 3-hydroxyl groups, improve bioavailability .
Q. How can contradictions in transporter inhibition data be resolved?
- Methodological Answer : Discrepancies between binding affinity (Kᵢ) and functional uptake inhibition (IC₅₀) often arise from allosteric modulation. Schild analysis using selective antagonists (e.g., nomifensine for DAT) clarifies mechanistic differences. For example, 3-carbothioamide derivatives exhibit non-competitive inhibition at NET (pA₂ = 6.8), suggesting a distinct binding site .
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
- Methodological Answer : Microdialysis in rat prefrontal cortex measures extracellular dopamine levels post-administration. Conditional knockout mice (e.g., DAT-Cre) validate target engagement. For sigma-2 ligands, tail-flick assays (thermal nociception) and novel object recognition tests (cognition) are used, with dose-dependent efficacy observed at 10–30 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
